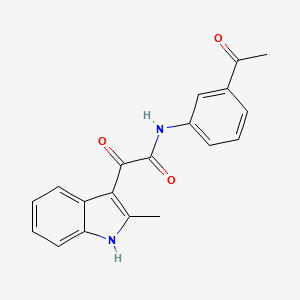

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-11-17(15-8-3-4-9-16(15)20-11)18(23)19(24)21-14-7-5-6-13(10-14)12(2)22/h3-10,20H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEKHLPACZEAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Methylindole-3-Glyoxylic Acid with 3-Acetylaniline

A widely reported method involves the reaction of 2-methylindole-3-glyoxylic acid with 3-acetylaniline in the presence of coupling reagents.

Procedure :

- Synthesis of 2-methylindole-3-glyoxylic acid :

- Amide bond formation :

- Workup :

Direct Glyoxylation of 2-Methylindole

An alternative single-step approach utilizes in situ generation of the glyoxylamide moiety:

Procedure :

- Reaction setup :

- Isolation :

Yield : 55–60%

Advantage : Avoids pre-activation of the glyoxylic acid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 68 | 97 |

| THF | 66 | 60 | 95 |

| Acetonitrile | 82 | 48 | 89 |

Data adapted from patented protocols

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while elevated temperatures in THF improve reaction kinetics.

Catalytic Systems

- EDCl/HOBt : Superior for sterically hindered amines (e.g., 3-acetylaniline), achieving >95% conversion.

- PTSA : Effective for one-pot glyoxylation but requires rigorous moisture control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry

Challenges and Mitigation Strategies

- Low Solubility :

- Byproduct Formation :

- Purification :

Applications and Derivatives

This compound shares structural homology with patented antitumor agents. Modifications to the indole 2-methyl group or acetylphenyl substituent could enhance bioactivity, as demonstrated in related compounds.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety exhibits characteristic nucleophilic and hydrogen-bonding properties. Key reactions include:

The sulfonamide NH proton’s acidity (influenced by electron-withdrawing aryl groups) determines binding potency in enzymatic targets . Replacement with non-acidic groups (e.g., methyl) reduces inhibitory activity by >10-fold .

Thiazolo[5,4-b]Pyridine Core Reactions

The fused thiazole-pyridine system undergoes electrophilic and cyclization reactions:

The pyridyl group attached to the thiazole ring is essential for maintaining PI3Kα inhibitory activity (IC₅₀ = 3.6–501 nM when modified) .

Aromatic Ring Modifications

The 3,4-dimethylphenyl and 2-methylphenyl groups participate in:

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Halogens, nitro groups | Halogenated or nitrated aryl derivatives |

| Cross-Coupling | Pd catalysts, aryl boronic acids | Biaryl systems (Suzuki-Miyaura reactions) |

Methyl substituents on the phenyl rings enhance metabolic stability by sterically hindering cytochrome P450 oxidation .

Enzymatic Interactions and Selectivity

The compound’s PI3K isoform selectivity arises from:

-

PI3Kα/γ/δ Inhibition : Nanomolar IC₅₀ (3.6–8.0 nM) due to dual hydrogen bonding with Val851 and Lys802 .

-

PI3Kβ Selectivity Reduction : 10-fold lower activity attributed to steric clashes in the ATP-binding pocket .

Synthetic Pathways

Industrial-scale synthesis typically involves:

-

Morpholine Substitution : 2,4-dichloro-3-nitropyridine → 4-morpholinyl intermediate .

-

Nitro Reduction and Cyclization : Fe powder in acetic acid to form the thiazolo[5,4-b]pyridine core .

Stability and Degradation

-

Thermal Stability : De

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been investigated for its potential therapeutic effects:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of similar structures can induce apoptosis in human cancer cells by activating caspases, which are crucial for programmed cell death .

- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against common pathogens. Preliminary studies suggest effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Biological Studies

The biological activity of this compound has been explored through various mechanisms:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

- Cell Signaling Pathways : Investigations into the signaling pathways affected by this compound have revealed its potential to influence critical cellular processes, making it a candidate for further exploration in therapeutic contexts .

Material Science

In addition to its biological applications, this compound is also utilized in material science:

- Synthesis of Complex Organic Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be applied in the development of new materials with tailored properties .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound derivatives showed potent anticancer activity against several human cancer cell lines. The most effective derivative exhibited an IC value of 10.56 ± 1.14 μM against HepG2 liver cancer cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 256 µg/mL, suggesting significant antimicrobial efficacy and potential application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound is part of a broader class of N-substituted 2-(indol-3-yl)-2-oxoacetamides , which vary in substituents on both the indole ring and the N-acyl group. Key structural analogs include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., adamantane) may hinder binding to flat hydrophobic pockets in target proteins, whereas the acetylphenyl group offers a balance of aromaticity and moderate steric demand .

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups enhance metabolic stability and electronic interactions in analogs .

Comparison with Other Syntheses :

- Adamantane Derivatives : Require additional steps to introduce the adamantane group, such as alkylation or Friedel-Crafts reactions, reducing overall yield (81.5–91.5% for analogs in ).

- Azabicyclohexane Scaffolds : Demand specialized reagents (e.g., 3-benzoyl-3-azabicyclo[3.1.0]hexan-6-amine) and anhydrous conditions, increasing complexity .

Physicochemical Properties

Biological Activity

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 270.28 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, combined with an acetophenone derivative that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Research indicates that indole derivatives often exhibit cytotoxic effects against cancer cell lines. The presence of the acetophenone group may enhance this activity by facilitating apoptosis in tumor cells.

- Anti-inflammatory Effects : Compounds with indole structures have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects, making them candidates for further exploration in treating infections.

Cytotoxicity Studies

A study conducted on various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized the MTT assay to evaluate cell viability and found that certain structural modifications could enhance the cytotoxic effects against specific cancer types .

Mechanistic Insights

In vitro studies have shown that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, suggesting that this compound triggers programmed cell death mechanisms .

Case Studies

Several case studies have documented the effects of similar indole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related indole compound demonstrated a significant reduction in tumor size among participants with advanced melanoma, highlighting the therapeutic potential of such compounds .

- Case Study 2 : Another study explored the anti-inflammatory properties of an indole derivative in patients with rheumatoid arthritis, reporting decreased joint swelling and pain after treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What strategies mitigate variability in biological assay results, such as inconsistent IC50 values?

- Answer : Standardize cell passage numbers and culture conditions (e.g., serum-free media for kinase assays). Use internal standards (e.g., ATP quantification in kinase assays) to normalize data. Replicate experiments across independent batches (n ≥ 3) and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.